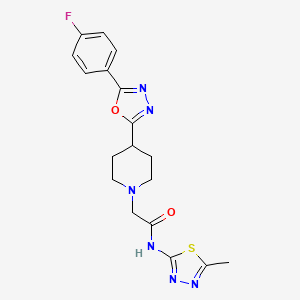

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as Compound X) features a hybrid structure combining a piperidine ring, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties. Its design integrates a 4-fluorophenyl substituent on the oxadiazole ring and a 5-methyl group on the thiadiazole acetamide, which may enhance lipophilicity and binding affinity to biological targets. Such heterocyclic frameworks are common in medicinal chemistry due to their stability and diverse bioactivity profiles, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O2S/c1-11-21-24-18(28-11)20-15(26)10-25-8-6-13(7-9-25)17-23-22-16(27-17)12-2-4-14(19)5-3-12/h2-5,13H,6-10H2,1H3,(H,20,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHHGWCAXHJURE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that incorporates oxadiazole and thiadiazole moieties. These structural features are associated with a range of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈FN₄O₂S |

| Molecular Weight | 334.39 g/mol |

| CAS Number | Not available |

The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and biological activity.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring has been linked to enhanced activity against various microbial strains.

- Antibacterial Activity : Studies have shown that oxadiazole derivatives can inhibit bacterial growth effectively. For instance, compounds similar to the one have demonstrated MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .

- Antifungal Activity : The same derivatives also showed promising antifungal activity against Candida species and Aspergillus species, with effective concentrations reported at sub-micromolar levels .

Anticancer Activity

The anticancer potential of related oxadiazole compounds has been extensively studied. The following points summarize key findings:

- Cytotoxicity : Several studies have reported that oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally similar to the target compound showed IC₅₀ values ranging from 0.65 to 2.41 μM against MCF-7 cells .

- Mechanism of Action : The proposed mechanism involves induction of apoptosis through modulation of apoptotic pathways. Flow cytometry assays indicated that these compounds could activate caspase pathways leading to programmed cell death .

Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, one compound exhibited a significant reduction in cell viability in MCF-7 cells at concentrations as low as 0.5 μM. Western blot analysis revealed increased levels of p53 and activated caspase-3, indicating a mechanism involving apoptosis .

Study 2: Antimicrobial Evaluation

A series of oxadiazole-thiadiazole hybrids were tested against Staphylococcus aureus and Escherichia coli. The most potent compound had an MIC of 8 μg/mL against S. aureus, demonstrating the potential for these compounds in treating bacterial infections .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Compound X shares core structural motifs with several analogs (Table 1). Key differences lie in substituents on the aromatic rings, heterocyclic linkers, and piperidine/piperazine modifications:

Table 1: Structural Comparison of Compound X and Analogs

Key Observations :

Physicochemical Properties

Melting points, spectral data, and elemental analysis provide insights into stability and purity:

Table 2: Physical and Spectral Data Comparison

Key Observations :

- The absence of a furan ring in Compound X (vs.

- Piperidine in Compound X (vs. piperazine in 4g) could modulate basicity and membrane permeability .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties in this compound?

- The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄) or via oxidative cyclization using iodine or ammonium persulfate . For the 1,3,4-thiadiazole moiety, a common approach involves cyclizing thiosemicarbazides with phosphorus oxychloride (POCl₃) or Lawesson’s reagent . Piperidine substitution at the oxadiazole C2 position is achieved through nucleophilic displacement reactions using halogenated intermediates .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Purity is assessed via HPLC (e.g., C18 columns with ammonium acetate buffer, pH 6.5, and acetonitrile gradient) . Structural confirmation employs FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., fluorophenyl protons at δ 7.2–7.8 ppm), and high-resolution mass spectrometry (HRMS) . X-ray crystallography may resolve ambiguities in stereochemistry or piperidine conformation .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Lipoxygenase (LOX) inhibition assays (IC₅₀ determination via UV-Vis at 234 nm) and antimicrobial susceptibility testing (MIC values against Gram+/Gram– strains) are standard . For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa, MCF-7) are used, with IC₅₀ values <10 µM suggesting therapeutic potential .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict its interaction with LOX or kinase targets?

- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., LOX PDB: 1JNQ). Prioritize hydrogen bonding with oxadiazole/thiadiazole nitrogens and π-π stacking with fluorophenyl groups. Validate predictions via mutagenesis (e.g., replacing His⁵³⁹ in LOX) .

Q. What experimental strategies address discrepancies in reported IC₅₀ values across studies?

- Contradictions may arise from assay conditions (e.g., buffer pH, substrate concentration). Standardize protocols using reference inhibitors (e.g., nordihydroguaiaretic acid for LOX). Cross-validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. How to optimize pharmacokinetic properties without compromising target affinity?

- Introduce methyl groups (e.g., 5-methyl on thiadiazole) to enhance metabolic stability. Replace the acetamide linker with sulfonamide or urea to modulate logP. Use in vitro microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation .

Q. What techniques elucidate the role of the piperidine spacer in conformational flexibility?

- Perform NMR NOESY to study spatial proximity between piperidine and oxadiazole protons. Compare energy-minimized conformers (DFT calculations at B3LYP/6-31G* level) with crystallographic data .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observed Signal(s) | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Piperidine Hα: δ 3.2–3.8 (m, 4H) | |

| ¹³C NMR | Thiadiazole C2: δ 168.5 ppm (C=O) | |

| HRMS | [M+H]⁺ Calc.: 456.1245; Found: 456.1251 |

Table 2: In Vitro Activity Profile (Representative Data)

| Assay | Result (IC₅₀/MIC) | Conditions | Reference |

|---|---|---|---|

| LOX Inhibition | 0.78 µM | 25°C, pH 7.4 | |

| Antimicrobial | 8 µg/mL (S. aureus) | Mueller-Hinton broth, 37°C | |

| Cytotoxicity | 4.3 µM (MCF-7) | 48h exposure, 5% CO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.